molecular formula C18H19N3O2 B13381962 N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]acetamide

N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]acetamide

Cat. No.: B13381962
M. Wt: 309.4 g/mol
InChI Key: JEFRBBRQTQOKSK-UHFFFAOYSA-N
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Description

N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]acetamide is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzimidazole core substituted with a phenoxyethyl group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Substitution with Phenoxyethyl Group: The benzimidazole core is then alkylated with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step involves the reaction of the substituted benzimidazole with acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole derivatives.

Scientific Research Applications

N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]propanamide
  • **N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]butanamide

Uniqueness

N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N-[1-methyl-3-(2-phenoxyethyl)benzimidazol-2-ylidene]acetamide

InChI

InChI=1S/C18H19N3O2/c1-14(22)19-18-20(2)16-10-6-7-11-17(16)21(18)12-13-23-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3

InChI Key

JEFRBBRQTQOKSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2=CC=CC=C2N1CCOC3=CC=CC=C3)C

Origin of Product

United States

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